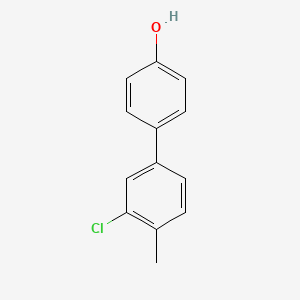

4-(3-Chloro-4-methylphenyl)phenol

描述

Contextual Overview of Biaryl Compounds in Chemical Research

Biaryl compounds, which feature two aromatic rings linked by a single carbon-carbon bond, are fundamental structures in various scientific domains. numberanalytics.com They are integral to the development of pharmaceuticals, functional materials, and organic electronics due to their distinct electronic and steric properties. numberanalytics.comfiveable.me The synthesis of these complex structures is a key area of organic chemistry, with methods like the Suzuki-Miyaura and Ullmann coupling reactions being pivotal. numberanalytics.comfiveable.me These reactions allow for the precise construction of biaryl frameworks, which are found in numerous natural products and synthetic drugs. numberanalytics.comfiveable.me The biaryl motif is often essential for the biological activity of a molecule. numberanalytics.com

Transition-metal catalyzed cross-coupling reactions are a powerful tool for constructing biaryl compounds. acs.org Research in this area is dynamic, with ongoing efforts to improve existing methods and develop new catalytic systems, including the use of more earth-abundant metals like iron and cobalt. acs.org A significant goal is the development of oxidative dehydrogenative cross-coupling, which would allow for the direct formation of biaryls from two different "inert" aryl C-H bonds, representing a more efficient and atom-economical approach. acs.org

Rationale for Investigating 4-(3-Chloro-4-methylphenyl)phenol and Related Structures

The investigation into this compound and its analogs is driven by the desire to understand how specific substitutions on the biaryl scaffold influence its properties. The presence of a chloro group, a methyl group, and a hydroxyl group (phenol) on the two phenyl rings creates a unique combination of electronic and steric features.

The halogen (chloro) and methyl groups on one of the phenyl rings, and the hydroxyl group on the other, can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding. These interactions are crucial in determining how the molecule interacts with other molecules, including biological targets. The lipophilic character conferred by the chloro and methyl substituents is also a subject of interest in studies related to membrane permeability and interactions with DNA. iucr.org

Current Research Landscape and Gaps in the Academic Study of Halogenated Methylphenylphenols

The current research landscape for halogenated phenols is broad, with many studies focusing on their synthesis, reactivity, and application as disinfectants, preservatives, and intermediates in the synthesis of more complex molecules. sigmaaldrich.comatamankimya.comregenesis.com For instance, chlorocresol (4-chloro-3-methylphenol) is a well-documented compound used as a biocide and preservative. atamankimya.comcanada.ca Its synthesis is typically achieved through the chlorination of m-cresol. atamankimya.comchemicalbook.com

However, a specific academic focus on biaryl compounds like this compound appears less prevalent in readily available literature. While the individual components (chlorinated phenols, methylphenols, and biphenyls) are extensively studied, the combined, substituted biaryl system represents a more specialized area of inquiry. There is a noticeable gap in the literature concerning the detailed experimental and computational analysis of the conformational preferences, intermolecular interaction capabilities, and potential applications of this compound specifically. Further research is needed to fully elucidate the unique properties that arise from the specific arrangement of the chloro, methyl, and phenol (B47542) groups within this biaryl framework.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C13H11ClO |

| Molecular Weight | 218.68 g/mol |

| Purity | Min. 95% |

Table 1: Basic chemical properties of this compound. cymitquimica.com

Structure

3D Structure

属性

IUPAC Name |

4-(3-chloro-4-methylphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c1-9-2-3-11(8-13(9)14)10-4-6-12(15)7-5-10/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSYNGNKSHPQNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50683509 | |

| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50683509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191724-14-8 | |

| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50683509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3 Chloro 4 Methylphenyl Phenol and Its Structural Analogs

Direct Synthetic Routes to 4-(3-Chloro-4-methylphenyl)phenol

Direct construction of the biaryl scaffold of this compound is efficiently achieved through several modern synthetic methods.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Ullmann)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they represent a primary strategy for synthesizing biphenyl (B1667301) derivatives. researchgate.netnih.gov

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryls due to its mild reaction conditions and high functional group tolerance. tcichemicals.comlibretexts.org This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the reaction of a boronic acid derivative of one phenyl ring with a halide derivative of the other. For instance, 3-chloro-4-methylphenylboronic acid can be coupled with a suitable protected 4-halophenol. tcichemicals.com The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and purity.

The Ullmann reaction , a classic method for biaryl synthesis, involves the copper-catalyzed coupling of two aryl halide molecules. byjus.comorganic-chemistry.org While traditionally requiring harsh reaction conditions, modern modifications of the Ullmann reaction, including the use of ligands and more reactive copper species, have improved its applicability. byjus.comorganic-chemistry.org An Ullmann-type reaction could be envisioned for the synthesis of this compound, potentially through the coupling of 3-chloro-4-methyl-halobenzene with a 4-halophenoxide.

A comparative overview of these two methods is presented below:

| Feature | Suzuki-Miyaura Coupling | Ullmann Reaction |

| Catalyst | Palladium complexes | Copper or copper salts |

| Coupling Partners | Aryl halide and arylboronic acid/ester | Two aryl halide molecules |

| Reaction Conditions | Generally milder | Often requires high temperatures |

| Functional Group Tolerance | High | Can be lower in classic protocols |

| Byproducts | Boron-based salts | Stoichiometric copper salts |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) offers an alternative route to phenylphenol derivatives, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgyoutube.com In the context of this compound synthesis, this pathway might be less direct. However, it can be employed in the synthesis of precursors or analogs. osti.gov The reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. wikipedia.org For an SNAr reaction to proceed, the aromatic ring must be substituted with strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. wikipedia.orglibretexts.org

The general mechanism involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org While the chloro and methyl groups in 3-chloro-4-methylphenol (B1346567) are not strongly activating for SNAr, this pathway is crucial for the synthesis of related structures where such activating groups are present.

Friedel-Crafts Reactions and Subsequent Transformations

The Friedel-Crafts reaction, a classic method for C-C bond formation on aromatic rings, can be a key step in a multi-step synthesis of this compound. masterorganicchemistry.comchemguide.co.uk This approach typically involves two main stages: Friedel-Crafts acylation or alkylation to form a diaryl ketone or a related intermediate, followed by transformations to yield the final phenol (B47542) product.

Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride (AlCl3). masterorganicchemistry.com For instance, 4-methylanisole (B47524) could be acylated with 3-chlorobenzoyl chloride. The resulting diaryl ketone can then be subjected to a reduction (like the Clemmensen or Wolff-Kishner reduction) to convert the carbonyl group to a methylene (B1212753) bridge, followed by demethylation of the methoxy (B1213986) group to yield the phenol.

Friedel-Crafts Alkylation: This involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid. masterorganicchemistry.com However, this method is often prone to issues like polysubstitution and carbocation rearrangements, making it less controlled than acylation.

A potential synthetic sequence starting from a Friedel-Crafts reaction is outlined below:

Friedel-Crafts Acylation: Reaction of 4-methylanisole with 3-chlorobenzoyl chloride in the presence of AlCl3.

Ketone Reduction: Reduction of the resulting diaryl ketone to the corresponding diarylmethane derivative.

Demethylation: Cleavage of the methyl ether to unveil the phenolic hydroxyl group.

Synthesis of Key Precursors and Intermediates for this compound Derivatization

The synthesis of derivatives of this compound often requires the preparation of key precursors and intermediates. For example, the synthesis of rafoxanide, a related salicylanilide, involves the preparation of 3-chloro-4-(4'-chlorophenoxy)aminobenzene. nih.gov This intermediate is synthesized from 3,4-dichloronitrobenzene (B32671) and 4-chlorophenol, followed by reduction of the nitro group. nih.gov Similarly, the synthesis of a thiophenol precursor for a PET ligand involved an improved multi-step synthesis starting from 1-chloro-4-nitrobenzene. nih.gov The ability to synthesize a variety of substituted phenols and anilines is crucial for creating a library of this compound derivatives. prepchem.comnih.gov

Optimization of Reaction Conditions and Mechanistic Investigations in Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing side reactions and costs. researchgate.netresearchgate.net For transition metal-catalyzed reactions, this involves screening various catalysts, ligands, bases, solvents, and temperatures. researchgate.net For instance, the choice of phosphine (B1218219) ligand in a Suzuki-Miyaura coupling can significantly impact the reaction's efficiency. kochi-tech.ac.jp Mechanistic studies, which can involve techniques like kinetic analysis and the isolation of intermediates, provide insights that guide the optimization process. osti.govscielo.br Understanding the catalytic cycle of a cross-coupling reaction, for example, helps in identifying the rate-determining step and potential catalyst deactivation pathways. libretexts.orgkochi-tech.ac.jp

The following table summarizes key parameters that are often optimized in the synthesis of phenylphenol derivatives:

| Parameter | Factors to Consider |

| Catalyst | Metal (e.g., Pd, Cu), ligand, catalyst loading |

| Solvent | Polarity, aprotic vs. protic, boiling point |

| Base | Strength (e.g., carbonate, phosphate, hydroxide), solubility |

| Temperature | Reaction rate vs. side reactions and decomposition |

| Reactant Ratios | Stoichiometry of coupling partners |

| Reaction Time | Conversion vs. product degradation |

Green Chemistry Approaches in the Synthesis of Phenylphenol Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact and improve safety. ejcmpr.comjddhs.comresearchgate.net In the context of phenylphenol derivative synthesis, this can involve several strategies:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical CO2. jddhs.comresearchgate.net

Catalysis: Employing catalytic methods, which are inherently greener than stoichiometric reactions as they reduce waste. jddhs.com This includes the use of highly efficient and recyclable catalysts.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net

Energy Efficiency: Developing reactions that can be conducted at lower temperatures and pressures, for example, through the use of microwave irradiation. jddhs.com

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. jddhs.comnih.gov

For example, performing Suzuki-Miyaura couplings in aqueous media or using recyclable catalysts are steps towards a greener synthesis of this compound and its analogs. libretexts.org

Advanced Spectroscopic Characterization and Molecular Elucidation of 4 3 Chloro 4 Methylphenyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 4-(3-chloro-4-methylphenyl)phenol in solution. By analyzing the chemical shifts and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, as well as employing two-dimensional NMR experiments, a complete assignment of all atoms and their connectivity can be achieved.

¹H NMR and ¹³C NMR Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of this compound in a deuterated solvent like DMSO-d₆ typically exhibits distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the methyl group protons. The aromatic region shows a set of signals characteristic of two substituted benzene (B151609) rings. The protons on the phenol (B47542) ring often appear as two doublets, indicative of an AA'BB' spin system, due to the para-substitution. The protons on the 3-chloro-4-methylphenyl ring display a more complex pattern due to the three different substituents. The methyl protons typically appear as a sharp singlet in the upfield region of the spectrum. The phenolic hydroxyl proton is often observed as a broad singlet, and its chemical shift can be concentration and temperature-dependent due to hydrogen bonding.

The ¹³C NMR spectrum provides complementary information, with distinct resonances for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-donating hydroxyl group and the electron-withdrawing chloro group, as well as the methyl group. The carbon atom bearing the hydroxyl group (C-4') is typically shifted downfield, while the carbons ortho and para to it are shifted upfield. Conversely, the carbon atom attached to the chlorine (C-3) is deshielded. The methyl carbon gives a characteristic signal in the aliphatic region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | ~2.3 | ~19 |

| Aromatic CH | 6.8 - 7.6 | 115 - 158 |

| Phenolic OH | ~9.5 (broad) | - |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY spectra would show correlations between adjacent aromatic protons on both rings, helping to trace the connectivity within each ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. This is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity between the two aromatic rings, for instance, by observing a correlation between the protons on one ring and the quaternary carbons of the other ring. It also helps in assigning the quaternary carbons, which are not observed in an HSQC spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While this molecule does not have stereocenters, NOESY can be used to confirm the through-space proximity of protons on the two different aromatic rings, further solidifying the structural assignment.

Vibrational Spectroscopy (FT-IR and Raman) for Conformational Analysis and Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers detailed insights into the functional groups present in this compound and the conformational arrangement of the molecule.

Analysis of Aromatic Ring Vibrations and Substituent Effects

The FT-IR and Raman spectra of this compound are characterized by a series of bands corresponding to the vibrations of the two aromatic rings. The positions and intensities of these bands are sensitive to the nature and position of the substituents.

C-H stretching vibrations: These typically appear in the region of 3100-3000 cm⁻¹.

C=C stretching vibrations: The aromatic ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region. The presence of multiple bands in this region is characteristic of the substituted benzene rings.

C-H in-plane and out-of-plane bending vibrations: These vibrations, found at lower frequencies, are diagnostic of the substitution pattern on the aromatic rings.

The chloro and methyl substituents on one ring and the hydroxyl group on the other influence the electronic distribution within the rings, leading to shifts in the vibrational frequencies compared to unsubstituted biphenyl (B1667301).

Hydroxyl Group Vibrational Modes and Hydrogen Bonding Implications

A key feature in the vibrational spectra of this compound is the band associated with the hydroxyl (-OH) group.

O-H stretching: In the gas phase or in a very dilute solution in a non-polar solvent, a sharp band corresponding to the free O-H stretching vibration is expected around 3600 cm⁻¹. However, in the solid state or in concentrated solutions, this band is typically broad and shifted to lower frequencies (e.g., 3400-3200 cm⁻¹) due to intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. The extent of this shift provides information about the strength of the hydrogen bonds.

O-H bending and C-O stretching: The in-plane O-H bending vibration and the C-O stretching vibration are also sensitive to hydrogen bonding and are typically observed in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic rings. The position and intensity of these bands are influenced by the extent of conjugation between the two phenyl rings and the nature of the substituents.

The biphenyl system allows for electronic conjugation between the two rings. The presence of the electron-donating hydroxyl group and the electron-withdrawing chloro group can lead to a red shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted biphenyl, indicating a smaller energy gap for the electronic transitions. The degree of this shift is dependent on the dihedral angle between the two aromatic rings, as a more planar conformation allows for more effective conjugation.

Table 2: Summary of Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Observations |

| ¹H NMR | Signals for aromatic, hydroxyl, and methyl protons. Coupling patterns reveal substitution. |

| ¹³C NMR | Resonances for all unique carbons, showing substituent effects on chemical shifts. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes connectivity between atoms, confirming the molecular structure. |

| FT-IR/Raman | Vibrational bands for aromatic rings, C-H, C=C, and substituent groups. |

| FT-IR (Hydrogen Bonding) | Broad O-H stretching band indicates intermolecular hydrogen bonding. |

| UV-Vis | Absorption bands due to π → π* transitions, indicating electronic conjugation. |

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds, providing highly accurate mass measurements that facilitate the determination of elemental compositions and the deduction of fragmentation pathways. In the analysis of this compound, HRMS, typically coupled with an ionization technique such as electron ionization (EI), offers deep insights into the molecule's stability and the characteristic cleavage patterns induced by ionization.

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak ([M]⁺˙) and a series of fragment ions that arise from predictable bond fissions and rearrangements. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion and its fragments, with the M+2 peak appearing at an intensity of approximately one-third that of the main peak, corresponding to the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope. chemguide.co.uk

The fragmentation of the parent molecule initiates with the loss of key functional groups and proceeds through a cascade of further cleavages. A primary fragmentation event involves the loss of a methyl radical (•CH₃) from the molecular ion, a common fragmentation for methylated aromatic compounds. Another significant initial fragmentation is the expulsion of a formyl radical (•CHO) or carbon monoxide (CO), a characteristic fragmentation of phenols that often involves rearrangement of the phenolic ring. For substituted biphenyls, cleavage of the biphenyl linkage can also occur, although this is generally less favored than the loss of smaller substituents.

Subsequent fragmentations from these primary ions can involve the loss of a chlorine radical (•Cl) or a hydrogen chloride (HCl) molecule. The loss of HCl is a common fragmentation pathway for chlorinated aromatic compounds. Further fragmentation can lead to the formation of smaller, stable aromatic cations.

Based on established fragmentation principles for substituted biphenyls and phenols, a proposed fragmentation pathway for this compound is detailed below. The exact mass measurements afforded by HRMS allow for the confident assignment of elemental compositions to each observed fragment ion, thereby solidifying the proposed fragmentation scheme.

Table 1: Proposed High-Resolution Mass Spectrometry Fragmentation Data for this compound

| m/z (Proposed) | Relative Abundance (%) | Proposed Fragment Ion | Elemental Composition | Description of Loss |

| 218.0598 | 100 | [C₁₃H₁₁³⁵ClO]⁺˙ | C₁₃H₁₁ClO | Molecular Ion ([M]⁺˙) |

| 220.0569 | 32 | [C₁₃H₁₁³⁷ClO]⁺˙ | C₁₃H₁₁ClO | Molecular Ion Isotope ([M+2]⁺˙) |

| 203.0367 | 45 | [C₁₂H₈³⁵ClO]⁺ | C₁₂H₈ClO | Loss of •CH₃ |

| 189.0624 | 60 | [C₁₂H₁₀³⁵Cl]⁺ | C₁₂H₁₀Cl | Loss of •CHO |

| 190.0418 | 75 | [C₁₂H₉O]⁺ | C₁₂H₉O | Loss of •Cl |

| 154.0546 | 30 | [C₁₂H₉]⁺ | C₁₂H₉ | Loss of •Cl and •OH |

| 115.0548 | 25 | [C₉H₇]⁺ | C₉H₇ | Loss of C₂H₂ from [C₁₁H₉]⁺ |

Crystallographic Investigations and Solid State Structural Analysis of 4 3 Chloro 4 Methylphenyl Phenol and Its Cocrystals

Single Crystal X-ray Diffraction for Precise Atomic Positioning

Single-crystal X-ray diffraction is a powerful analytical technique that provides the most accurate information about the three-dimensional arrangement of atoms within a crystal. This method has been employed to determine the precise atomic coordinates, bond lengths, and bond angles of various compounds related to 4-(3-chloro-4-methylphenyl)phenol.

For instance, the crystal structure of (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol was determined to be in the monoclinic space group P21/c. nih.govnih.gov Similarly, the structure of 4-chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol was also found to crystallize in the monoclinic P21/c space group with specific unit cell dimensions. researchgate.net Another related compound, 4-[(3-Chloro-2-methylphenyl)iminomethyl]phenol, was also characterized using single-crystal X-ray diffraction, providing detailed structural parameters. researchgate.netnih.gov

The data obtained from these studies are crucial for understanding the fundamental structure of these molecules and how they arrange themselves in the solid state.

Analysis of Intramolecular Conformational Preferences: Dihedral Angles of Biphenyl (B1667301) Linkage

In (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, the 3-chlorobenzene ring is inclined to the phenol (B47542) ring by a dihedral angle of 9.38 (11)°. nih.govnih.gov This relatively small dihedral angle suggests a somewhat planar conformation, which can be influenced by other intramolecular interactions, such as the O—H⋯N hydrogen bond that forms an S(6) ring motif. nih.gov For comparison, in a similar structure, 2-{(E)-[(3-iodo-4-methylphenyl)imino]methyl}-4-(trifluoromethoxy)phenol, the dihedral angle between the two benzene (B151609) rings is 12.4 (2)°. nih.gov In another related molecule, 4-[(3-Chloro-2-methylphenyl)iminomethyl]phenol, the dihedral angle between the aromatic rings is significantly larger at 39.84 (7)°. nih.gov

These variations in dihedral angles highlight the conformational flexibility of the biphenyl linkage, which can be affected by the nature and position of substituents on the aromatic rings.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions. Understanding these interactions is key to comprehending the stability and properties of the crystalline material.

Hydrogen Bonding Networks (O-H…O, O-H…N, C-H…O)

Hydrogen bonds are among the strongest and most directional intermolecular interactions, playing a pivotal role in determining crystal structures. In phenolic compounds, the hydroxyl group is a potent hydrogen bond donor.

O-H…N Hydrogen Bonds: In the crystal structure of (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, an intramolecular O—H⋯N hydrogen bond is observed, which results in the formation of a stable S(6) ring motif. nih.govnih.gov Similarly, in 4-[(3-Chloro-2-methylphenyl)iminomethyl]phenol, molecules are connected by intermolecular O—H⋯N hydrogen bonds, forming chains parallel to the nih.gov direction. nih.gov

The presence and nature of these hydrogen bonding networks are critical in dictating the supramolecular architecture of these compounds.

Pi-Stacking Interactions (π-π, C-H…π)

Pi-stacking interactions are non-covalent interactions that occur between aromatic rings. These interactions, driven by a combination of electrostatic and dispersion forces, are crucial for the stability of many crystal structures. rsc.org

π-π Stacking: The shape-index of the Hirshfeld surface is a useful tool for visualizing π–π stacking, indicated by the presence of adjacent red and blue triangles. nih.gov The absence of such features suggests no significant π–π interactions. nih.gov The strength of π-π stacking can be influenced by hydrogen bonding, which can lead to a depletion of π-electron density and potentially increase the stacking interaction strength. rsc.org

C-H…π Interactions: In addition to π-π stacking, C—H⋯π interactions, where a C-H bond interacts with the face of an aromatic ring, also contribute to the crystal packing. In the crystal structure of 4-[(3-Chloro-2-methylphenyl)iminomethyl]phenol, a C—H⋯π contact is observed. nih.gov

These weaker, yet significant, interactions work in concert with stronger hydrogen bonds to create a stable three-dimensional crystal lattice.

Hirshfeld Surface Analysis and Quantitative Assessment of Crystal Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto the surface, it provides a detailed picture of the close contacts between molecules.

For (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing are from H⋯H (43.8%) and C⋯H/H⋯C (26.7%) interactions. nih.govnih.gov This indicates that van der Waals forces and weaker hydrogen bonding play a dominant role in the molecular assembly.

In a related compound, 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, the analysis showed contributions from H⋯H (48.7%), H⋯C/C⋯H (22.2%), Cl⋯H/H⋯Cl (8.8%), H⋯O/O⋯H (8.2%), and H⋯N/N⋯H (5.1%) interactions. nih.gov This detailed breakdown allows for a quantitative comparison of the relative importance of different types of intermolecular contacts.

Polymorphism and Co-crystallization Studies of this compound

Polymorphism, the ability of a compound to exist in more than one crystal structure, and co-crystallization, the formation of a crystalline solid containing two or more different molecules in the same crystal lattice, are important areas of research in crystal engineering.

While specific studies on the polymorphism of this compound are not extensively reported in the provided context, the principles of co-crystallization are well-established. Co-crystals can be formed through various non-covalent interactions, such as hydrogen bonding and π-stacking. For example, the formation of a 1:1 co-crystal of 4-nitrophenol (B140041) and 2,1,3-benzoselenadiazole (B1677776) was achieved through a combination of O–H···N hydrogen bonds, N–Se···O chalcogen bonds, and π···π stacking interactions. mdpi.com

The potential for this compound to form co-crystals with other molecules (co-formers) is high, given its hydrogen bonding capabilities (phenolic -OH group) and aromatic rings. Such studies could lead to the development of new materials with tailored physical and chemical properties.

Computational and Theoretical Chemistry Studies of 4 3 Chloro 4 Methylphenyl Phenol

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Structure

While specific DFT calculations for 4-(3-Chloro-4-methylphenyl)phenol are not available, studies on similar substituted 4-phenylphenols indicate that methods like B3LYP with a 6-311++G(d,p) basis set are commonly used to determine ground state geometry and electronic properties figshare.com. For a related Schiff base, (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, DFT calculations at the B3LYP/6–311 G(d,p) level were used to generate the optimized structure in the gas phase nih.gov. It is anticipated that in this compound, the two phenyl rings would not be coplanar due to steric hindrance from the substituents. The dihedral angle between the rings is a critical parameter that would be determined by such calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Chemical Reactivity Descriptors

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity nih.govnih.gov.

For analogous compounds, the HOMO is typically localized on the electron-rich phenol (B47542) ring, which acts as the electron donor, while the LUMO may be distributed across the substituted phenyl ring, functioning as the electron acceptor. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability nih.govresearchgate.net. In a study of (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, the HOMO and LUMO energies were calculated to be -5.9865 eV and -1.9842 eV, respectively, resulting in an energy gap of 4.0023 eV nih.gov. From these energy values, various chemical reactivity descriptors can be calculated, including ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which provide further insights into the molecule's reactive nature nih.gov.

Table 1: Hypothetical Chemical Reactivity Descriptors (Note: This table is illustrative, based on typical values for similar compounds, as specific data for this compound was not found.)

| Descriptor | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | -6.0 to -5.5 |

| LUMO Energy | ELUMO | -2.0 to -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 4.5 |

| Ionization Potential (I) | -EHOMO | 5.5 to 6.0 |

| Electron Affinity (A) | -ELUMO | 1.5 to 2.0 |

| Electronegativity (χ) | (I + A) / 2 | 3.5 to 4.0 |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 to 2.2 |

| Chemical Softness (S) | 1 / (2η) | 0.22 to 0.25 |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the sites on a molecule that are most susceptible to electrophilic and nucleophilic attack nih.govresearchgate.net. The MEP surface displays the electrostatic potential using a color spectrum. Typically, red areas indicate negative potential (electron-rich regions, prone to electrophilic attack), while blue areas signify positive potential (electron-deficient regions, prone to nucleophilic attack) scienceopen.com.

For this compound, the MEP map would likely show the most negative potential (red) localized around the oxygen atom of the hydroxyl group, making it a primary site for electrophilic interaction. Positive potential (blue) would be expected around the hydroxyl hydrogen atom, making it a site for nucleophilic interaction nih.gov. The chlorine atom would also influence the electron distribution on its adjacent phenyl ring.

Prediction and Characterization of Vibrational Spectra through Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are widely used to predict and analyze the vibrational spectra (Infrared and Raman) of molecules. Theoretical calculations of vibrational frequencies for isomers like 4-chloro-3-methylphenol (B1668792) have been performed using HF and DFT levels with a standard 6-31G* basis set researchgate.netresearchgate.net. These calculations help in the assignment of observed spectral bands to specific vibrational modes, such as C-H stretching, C-C stretching in the aromatic rings, and C-OH bending ias.ac.in. For this compound, characteristic vibrational frequencies would include those for the O-H group, the substituted phenyl rings, and the C-Cl bond.

Table 2: Expected Vibrational Modes and Frequency Ranges (Note: This table is illustrative, based on general values for substituted phenols, as specific data for this compound was not found.)

| Vibrational Mode | Expected Frequency Range (cm-1) |

| O-H Stretching | 3200 - 3600 |

| Aromatic C-H Stretching | 3000 - 3100 |

| Aromatic C=C Stretching | 1400 - 1600 |

| C-O Stretching | 1200 - 1300 |

| C-Cl Stretching | 500 - 800 |

Conformational Landscape Analysis and Energetics via Molecular Dynamics Simulations

Conformational analysis of biphenyl (B1667301) systems like this compound is essential for understanding their three-dimensional structure and flexibility. The key conformational feature is the torsion angle between the two phenyl rings. Molecular dynamics (MD) simulations could be employed to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. Such studies would reveal the most probable orientations of the phenyl rings relative to each other at different temperatures and in various solvent environments. However, no specific MD simulation studies for this compound were found in the reviewed literature.

Reactivity and Chemical Transformations of 4 3 Chloro 4 Methylphenyl Phenol

Functionalization of the Phenolic Hydroxyl Group

The hydroxyl group is a primary site of reactivity in 4-(3-chloro-4-methylphenyl)phenol. Its acidic proton can be readily removed by a base, and the resulting phenoxide is a potent nucleophile. This reactivity allows for a variety of functionalization reactions, including etherification and esterification.

Etherification involves the reaction of the phenoxide with an alkyl halide or other electrophilic species to form an ether. This transformation is crucial for modifying the solubility and electronic properties of the molecule.

Esterification , the reaction with a carboxylic acid or its derivative, yields the corresponding ester. This is another common strategy to protect the hydroxyl group or to introduce new functional moieties.

These reactions are fundamental in altering the physical and chemical characteristics of the parent molecule, thereby expanding its utility in various applications.

Electrophilic Aromatic Substitution on the Phenol (B47542) and Chloromethylphenyl Moieties

The phenol ring in this compound is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. byjus.comucalgary.ca This directing group preferentially guides incoming electrophiles to the ortho and para positions. byjus.comucalgary.ca Since the para position is already substituted, electrophilic attack occurs predominantly at the positions ortho to the hydroxyl group.

Common electrophilic substitution reactions for phenols include:

Nitration: Reaction with nitric acid introduces a nitro group onto the aromatic ring. byjus.comncert.nic.in

Halogenation: Treatment with halogens, such as bromine or chlorine, in the presence of a suitable solvent, leads to the substitution of hydrogen atoms with halogen atoms. byjus.commlsu.ac.in

Sulfonation: Reaction with sulfuric acid results in the introduction of a sulfonic acid group. mlsu.ac.in

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, onto the phenol ring. mlsu.ac.in

The 3-chloro-4-methylphenyl ring is less activated than the phenol ring due to the presence of the electron-withdrawing chloro group. However, it can still undergo electrophilic substitution under more forcing conditions. The directing effects of the chloro (ortho, para-directing but deactivating) and methyl (ortho, para-directing and activating) groups will influence the position of substitution on this ring.

Palladium-Catalyzed Functionalization of the Biphenyl (B1667301) Core

The biphenyl scaffold of this compound is amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. memphis.edu These reactions typically involve the activation of a C-H or C-Cl bond.

Palladium catalysts can facilitate the ortho-C–H functionalization of phenols, allowing for the introduction of various substituents. nih.govnih.gov This can be achieved through the use of a directing group to control the regioselectivity of the reaction. researchgate.net For instance, palladium-catalyzed alkenylation and acetoxylation of phenols have been developed. nih.gov The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, can be utilized to form new C-C bonds by coupling at the position of the chlorine atom. researchgate.net

These advanced synthetic methods provide access to a wide array of complex derivatives of this compound that would be difficult to synthesize using traditional methods.

Formation of Schiff Bases and Imines with this compound as a Precursor

While this compound itself does not directly form Schiff bases, its derivatives, particularly aminophenols, are key precursors for the synthesis of these important compounds. nih.govresearchgate.netnanobioletters.comrsc.org Schiff bases, characterized by the azomethine (-C=N-) group, are typically formed through the condensation of a primary amine with an aldehyde or ketone. nih.govresearchgate.net

For example, a derivative such as 2-amino-4-(3-chloro-4-methylphenyl)phenol could react with an aldehyde to form a Schiff base. These compounds and their metal complexes are of significant interest due to their diverse biological activities and applications in coordination chemistry. nih.govnanobioletters.com The formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen is a common feature in the structures of such Schiff bases. nih.govnih.gov

Cyclocondensation and Heterocyclic Annulation Reactions from this compound Derivatives

Derivatives of this compound can serve as starting materials for the synthesis of various heterocyclic compounds through cyclocondensation and annulation reactions. These reactions involve the formation of a new ring system onto the existing molecular framework.

For instance, a hydrazone derivative, formed from a corresponding carbonyl-functionalized this compound, could undergo cyclization to form a pyrazole (B372694) ring. Similarly, appropriately substituted derivatives can be used to construct other heterocyclic systems like phthalazinones. The specific heterocyclic ring formed depends on the nature of the starting derivative and the reaction conditions employed.

Mechanistic Studies of this compound Reactivity in Diverse Chemical Environments

Understanding the reaction mechanisms of this compound is crucial for predicting its behavior and for the rational design of new synthetic routes. Mechanistic studies often involve a combination of experimental techniques and computational modeling.

For example, in electrophilic aromatic substitution, the mechanism involves the attack of an electrophile on the electron-rich phenol ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton restores the aromaticity of the ring. byjus.com

In palladium-catalyzed C-H functionalization, the mechanism is more complex and can vary depending on the specific reaction. It often involves steps such as C-H activation, oxidative addition, transmetalation, and reductive elimination. memphis.edu

Studies on the thermal decomposition of phenols have shown the formation of phenoxy radicals as key intermediates. researchgate.net The reactivity and fate of these radicals are dependent on the reaction conditions.

A deeper understanding of these mechanistic pathways allows for the optimization of reaction conditions and the development of more efficient and selective chemical transformations.

Exploration of Biological Activities and Structure Activity Relationships Sar in in Vitro and Non Human Systems

In Vitro Antimicrobial Activity Assessments of 4-(3-Chloro-4-methylphenyl)phenol and its Analogs

The antimicrobial potential of phenolic compounds is well-documented, and the introduction of halogen and alkyl substituents can significantly modulate this activity. The following sections detail the evaluation of this compound and related compounds against various bacterial and fungal strains.

Evaluation against Bacterial Strains (Gram-Positive and Gram-Negative)

Studies on various phenol (B47542) derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. For instance, research on thiadiazole analogues has highlighted the antimicrobial potential of this class of compounds. While not directly testing this compound, these studies provide a framework for understanding how substituted phenols might behave. In one such study, certain thiadiazole derivatives showed significant activity against a panel of bacterial strains, with Minimum Inhibitory Concentrations (MICs) as low as 25 µg/mL. researchgate.net

The antimicrobial activity of naturally occurring phenols and their derivatives has also been extensively studied. For example, compounds like eugenol, thymol, and carvacrol (B1668589) have shown activity against Staphylococcus epidermidis (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). frontiersin.orgnih.gov The introduction of different functional groups, such as allyl groups, has been shown to increase potency against planktonic cells. frontiersin.orgnih.gov This suggests that the specific substituents on the phenyl ring of this compound likely play a crucial role in its antimicrobial profile.

A study on derivatives of 4-chloro-3,5-dimethylphenol, a compound structurally related to the subject of this article, demonstrated antibacterial properties against Staphylococcus aureus, Escherichia coli, and Proteus mirabilis. researchgate.netresearchgate.net This highlights the potential of chlorinated phenols in combating bacterial growth. Furthermore, fluorine analogs of chloramphenicol (B1208) have been shown to be effective against chloramphenicol-resistant strains of Shigella, Salmonella, Staphylococcus aureus, and enterococcus. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Phenolic Analogs

| Compound/Analog | Bacterial Strain | Activity Measurement (e.g., MIC) | Reference |

|---|---|---|---|

| Thiadiazole derivative 5e | Various bacterial strains | MIC: 25 µg/mL | researchgate.net |

| Eugenol | Staphylococcus epidermidis | 79.76% growth reduction | nih.gov |

| Eugenol | Pseudomonas aeruginosa | 79.60% growth reduction | frontiersin.org |

| 4-Chloro-3,5-dimethylphenol derivatives | Staphylococcus aureus, Escherichia coli, Proteus mirabilis | Not specified | researchgate.netresearchgate.net |

| Chloramphenicol fluorine analog (SCH 24893) | Staphylococci | Most active agent | nih.gov |

| Chloramphenicol fluorine analog (SCH 25298) | Klebsiella strains | Most active agent | nih.gov |

This table is for illustrative purposes and includes data for structural analogs to infer potential activity.

Evaluation against Fungal Strains

The antifungal activity of phenolic compounds is also a significant area of research. In the same study mentioned previously, a thiadiazole derivative (5e) exhibited potent antifungal activity with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against the tested fungal strains. researchgate.net However, it is important to note that not all derivatives show broad-spectrum antifungal activity. For example, some synthesized thiadiazole analogues did not show a strong response against the fungal strain Candida albicans. researchgate.net

The essential oils of Mentha spicata and Mentha piperita, which are rich in phenolic compounds, have demonstrated notable antifungal activity against various clinical isolates. researchgate.net This further supports the general antifungal potential of this class of compounds. Research on β-pinene quaternary ammonium (B1175870) salts also revealed significant antifungal action against a range of fungi, with some compounds completely inhibiting fungal growth at a concentration of 50 μg/mL. mdpi.com

Table 2: In Vitro Antifungal Activity of Selected Phenolic Analogs

| Compound/Analog | Fungal Strain | Activity Measurement (e.g., MIC) | Reference |

|---|---|---|---|

| Thiadiazole derivative 5e | Various fungal strains | MIC: 6.25 µg/mL | researchgate.net |

| Thiadiazole analogues (4a–l) | Candida albicans | Did not respond well | researchgate.net |

| Mentha spicata essential oil | S. aureus 1 (as a representative microbe) | Zone of inhibition: 21±0.09 mm | researchgate.net |

| β-pinene quaternary ammonium salt (4a) | D. pinea | Complete inhibition at 50 μg/mL | mdpi.com |

This table is for illustrative purposes and includes data for structural analogs to infer potential activity.

Enzyme Inhibition Studies and Mechanistic Insights (in vitro)

The interaction of phenolic compounds with enzymes is a key aspect of their biological activity. These interactions can lead to the inhibition of enzyme function, which is a mechanism underlying many therapeutic effects.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Research has shown that compounds incorporating a 3-chloro-4-fluorophenyl fragment, which is structurally very similar to the 3-chloro-4-methylphenyl moiety of the compound , can be effective inhibitors of tyrosinase from Agaricus bisporus (AbTYR). nih.govresearchgate.net

Studies have demonstrated that the presence of a 4-fluorobenzyl moiety is effective in interacting with the catalytic site of AbTYR, and the addition of a chlorine atom can enhance this inhibitory activity. nih.govresearchgate.net This suggests that this compound would likely exhibit tyrosinase inhibitory activity. The chloro and methyl substitutions on the phenyl ring are expected to influence the binding affinity of the compound to the enzyme's active site. For comparison, a novel diarylpropane compound, 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane (UP302), was found to be a potent competitive and reversible inhibitor of mushroom tyrosinase with a Ki of 0.3 µM. nih.gov

Table 3: Tyrosinase Inhibition by Analogs

| Compound/Analog | Enzyme Source | Inhibitory Activity (e.g., IC50, Ki) | Reference |

|---|---|---|---|

| Compounds with 3-chloro-4-fluorophenyl fragment | Agaricus bisporus Tyrosinase (AbTYR) | Confirmed inhibitory activity | nih.govresearchgate.net |

| 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane (UP302) | Mushroom Tyrosinase | Ki = 0.3 µM | nih.gov |

| 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane (UP302) | Murine Tyrosinase | IC50 = 12 µM | nih.gov |

This table is for illustrative purposes and includes data for structural analogs to infer potential activity.

Other Relevant Enzyme Systems

Cellular Target Interactions in Non-Human Cell Lines (e.g., enzyme-ligand binding)

The lipophilic character of chlorinated anilines, a related class of compounds, suggests an affinity for interacting with DNA. nih.gov This points to a potential mechanism of action for this compound at the cellular level. A study on 4-[(3-Chloro-2-methylphenyl)iminomethyl]phenol, which shares a substituted chloromethylphenyl group, provides some structural insights. In the crystalline state, this molecule exhibits intermolecular hydrogen bonding. nih.gov While this is a solid-state property, it suggests the potential for hydrogen bonding interactions with biological macromolecules.

The investigation of the in vitro dermal penetration of 4-chloro-3-methylphenol (B1668792) (CMP), a structural isomer, from different vehicles has been conducted. nih.gov While this study focuses on skin permeability, it underscores the ability of such chlorinated phenols to interact with and traverse cellular layers, a prerequisite for interacting with intracellular targets.

Further research, including molecular docking and studies with specific non-human cell lines, would be necessary to elucidate the precise cellular targets and binding interactions of this compound.

Structure-Activity Relationship (SAR) Analysis based on In Vitro Biological Data

A comprehensive review of available scientific literature reveals a notable absence of specific structure-activity relationship (SAR) studies conducted directly on the chemical compound this compound and its closely related analogs. While the biphenyl (B1667301) and substituted phenol moieties are recognized as important pharmacophores in medicinal chemistry, dedicated research systematically exploring the impact of the chloro, methyl, and hydroxyl substituents of this compound on its biological activity through the synthesis and evaluation of a focused series of derivatives is not currently present in the public domain.

General SAR principles for broader classes of biphenyl and phenolic compounds can, however, provide some predictive insights into the potential biological activities of this compound derivatives. For instance, research on various biphenyl-containing molecules has demonstrated that the nature and position of substituents on the phenyl rings significantly influence their biological profiles, including anticancer and antimicrobial activities.

Studies on other substituted phenols have established correlations between physicochemical properties, such as lipophilicity and electronic effects of substituents, and their observed biological effects. For example, the cytotoxicity of some phenolic compounds has been linked to the generation of reactive quinone species, a process that can be modulated by the electronic nature of the ring substituents. The presence of a halogen, such as the chloro group in this compound, is known to impact the lipophilicity and metabolic stability of a compound, which in turn can affect its interaction with biological targets.

Despite these general principles, the specific contribution and interplay of the 3-chloro and 4-methyl substitution pattern on one phenyl ring, combined with the 4'-hydroxyl group on the second ring of the biphenyl scaffold of the target compound, remain unelucidated through direct experimental evidence in the form of a detailed SAR analysis. Consequently, the generation of data tables with comparative in vitro biological data (e.g., IC₅₀ values) for a series of analogs of this compound is not possible at this time. Further research, involving the synthesis of a library of derivatives with systematic modifications to the substitution pattern and subsequent in vitro biological screening, would be required to establish a clear and detailed SAR for this specific chemical scaffold.

Applications in Materials Science and Advanced Chemical Fields

Integration of 4-(3-Chloro-4-methylphenyl)phenol Derivatives in Polymeric Materials

There is currently no available information on the integration of this compound derivatives into polymeric materials. Research on the incorporation of this specific halogenated biphenyl (B1667301) phenol (B47542) into polymer backbones or as an additive to modify polymer properties has not been found in the public domain.

Potential as Building Blocks for Functional Organic Materials (e.g., OLED components)

Information regarding the potential of this compound as a building block for functional organic materials, such as components for Organic Light-Emitting Diodes (OLEDs), is not available in the reviewed literature. The specific electronic and photophysical properties that would make it a suitable candidate for such applications have not been publicly documented.

Role as Intermediates in Fine Chemical Synthesis (non-pharmaceutical, non-toxicological)

While its structure suggests potential as an intermediate in the synthesis of more complex molecules, no specific, non-pharmaceutical, and non-toxicological synthetic routes employing this compound as a key intermediate have been identified in the available literature.

Catalytic Support or Ligand Precursors in Chemical Processes

There is no information available to suggest that this compound is currently used as a catalytic support or as a precursor for synthesizing ligands for chemical processes.

Conclusion and Future Directions in Research on 4 3 Chloro 4 Methylphenyl Phenol

Summary of Key Academic Research Findings

The synthesis of unsymmetrical biaryls like 4-(3-Chloro-4-methylphenyl)phenol is well-precedented in organic chemistry. The most probable synthetic routes would involve cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for C-C bond formation, stands out as a primary candidate for its synthesis. This would likely involve the reaction of a boronic acid or ester derivative of one of the aromatic rings with a halide derivative of the other, catalyzed by a palladium complex.

Alternative approaches could include the trapping of benzynes, generated from precursors like triynes, with substituted phenols. nih.govelectronicsandbooks.com This "phenol-ene" reaction offers a different mechanistic pathway to biaryl derivatives. electronicsandbooks.com Furthermore, cascade reactions involving aryne intermediates, such as the Smiles-Truce rearrangement, provide a transition-metal-free route to functionalized biaryl phenols. manchester.ac.ukresearchgate.netnih.gov The synthesis of related diaryl ethers, such as in the preparation of Rafoxanide, also provides clues for potential synthetic strategies involving nucleophilic aromatic substitution. nih.gov

The chemical properties of this compound can be inferred from its constituent parts. The phenolic hydroxyl group is expected to exhibit acidic properties and can be a site for further functionalization, such as etherification or esterification. The chlorinated and methylated phenyl ring will influence the electronic properties and steric hindrance of the molecule, which in turn would affect its reactivity and potential biological activity.

The table below summarizes key data for related compounds, which can serve as a reference for predicting the properties of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area |

| 4-Chloro-3-methylphenol (B1668792) | 59-50-7 | C₇H₇ClO | 142.58 | Synthesis, Disinfectant |

| 3-Chloro-4-methylaniline | 95-74-9 | C₇H₈ClN | 141.60 | Synthetic precursor |

| 2-Hydroxy-5-methylbenzaldehyde | 613-84-3 | C₈H₈O₂ | 136.15 | Precursor in Schiff base synthesis |

| 4-Chlorophenol | 106-48-9 | C₆H₅ClO | 128.56 | Precursor in synthesis |

| 3,4-Dichloronitrobenzene (B32671) | 99-54-7 | C₆H₃Cl₂NO₂ | 192.00 | Synthetic precursor |

Unexplored Research Avenues and Methodological Challenges

The most significant finding regarding this compound is the vast expanse of unexplored research avenues. The lack of dedicated studies presents a prime opportunity for novel investigations.

Unexplored Research Avenues:

Detailed Synthesis and Optimization: While plausible synthetic routes can be proposed, the optimization of reaction conditions, including catalyst systems, bases, and solvents for Suzuki-Miyaura coupling, to achieve high yields of this compound remains an open area of research. Comparative studies of different synthetic methods would also be valuable.

Spectroscopic and Crystallographic Characterization: Comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction analysis are needed to fully characterize the molecule and understand its three-dimensional structure.

Physicochemical Properties: Experimental determination of key physicochemical parameters such as pKa, solubility, and partition coefficient is essential for understanding its behavior in different environments and for potential applications in medicinal chemistry or materials science.

Biological Activity Screening: The biaryl phenol (B47542) motif is present in many biologically active compounds. nih.gov Screening this compound for various biological activities, such as antimicrobial, antioxidant, or anticancer properties, could uncover potential therapeutic applications.

Derivatization and Structure-Activity Relationship (SAR) Studies: The phenolic hydroxyl group and the aromatic rings provide sites for further chemical modification. Synthesizing a library of derivatives and evaluating their biological activities would enable the establishment of SAR, guiding the design of more potent and selective compounds.

Methodological Challenges:

Cross-Coupling Selectivity: In Suzuki-Miyaura and other cross-coupling reactions, achieving high selectivity and avoiding the formation of homocoupled byproducts can be a challenge, especially on a larger scale.

Purification: The separation of the desired biaryl product from starting materials, catalysts, and byproducts can be challenging and may require sophisticated chromatographic techniques.

Synthesis of Precursors: The synthesis of the required boronic acids/esters or halide precursors with the desired substitution pattern might involve multiple steps and require careful optimization.

Atropisomerism: Depending on the steric hindrance around the biaryl bond, the molecule could exhibit axial chirality (atropisomerism). nih.gov The separation and characterization of these atropisomers would present a significant methodological challenge and an interesting area of stereochemical investigation.

Prospective Impact on Fundamental Organic Chemistry and Related Disciplines

The systematic study of this compound, despite its seemingly specific nature, holds the potential to contribute significantly to fundamental organic chemistry and related fields.

Advancement of Synthetic Methodologies: Research into the synthesis of this compound could lead to the development of more efficient and sustainable cross-coupling protocols for the preparation of unsymmetrical biaryls, which are valuable building blocks in organic synthesis. acs.org

Understanding Structure-Property Relationships: A detailed investigation of its chemical and biological properties would contribute to a deeper understanding of how substitution patterns on the biaryl scaffold influence its reactivity, conformation, and biological activity. This knowledge is crucial for the rational design of new drugs and functional materials.

Probing Biological Systems: If found to possess interesting biological activity, this compound and its derivatives could serve as chemical probes to study biological pathways and mechanisms of action.

Inspiration for New Materials: Biaryl structures are integral to the design of liquid crystals, polymers, and other advanced materials. The specific substitution pattern of this compound could impart unique photophysical or electronic properties, making it a candidate for investigation in materials science.

常见问题

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 4-(3-Chloro-4-methylphenyl)phenol?

- Methodological Answer : Synthesis typically involves electrophilic aromatic substitution or coupling reactions. For example:

- Friedel-Crafts alkylation : React phenol with 3-chloro-4-methylbenzyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃) .

- Cross-coupling : Utilize Suzuki-Miyaura coupling between 4-hydroxyphenylboronic acid and 3-chloro-4-methylbromobenzene under palladium catalysis .

- Catalytic optimization : Fluidized-bed reactors with iron-chromium mixed oxide catalysts improve selectivity for methyl-substituted products .

Q. How can researchers determine the crystal structure of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Use SHELX programs (e.g., SHELXL for refinement, SHELXD for structure solution) to analyze diffraction data. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

- Software workflow : Integrate WinGX or SHELXPRO for data processing, space-group determination, and visualization .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

Q. What role does it play in material science applications?

- Methodological Answer :

- Polymer precursors : Incorporate into epoxy resins via phenolic crosslinking; assess thermal stability via TGA .

- Coordination chemistry : Synthesize metal-phenolate complexes (e.g., with Cu²⁺) for catalytic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。